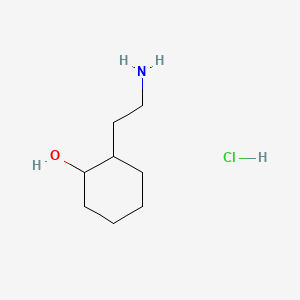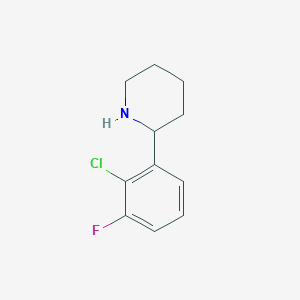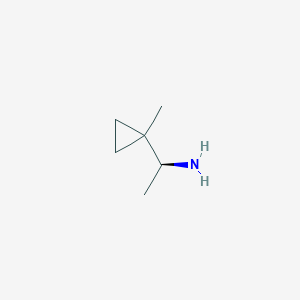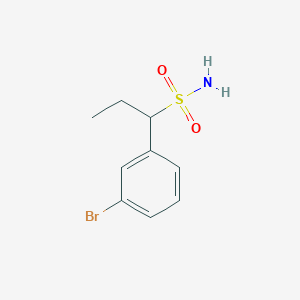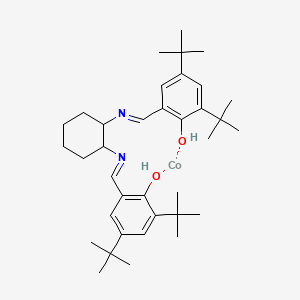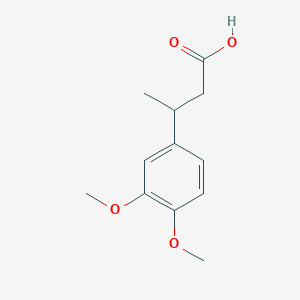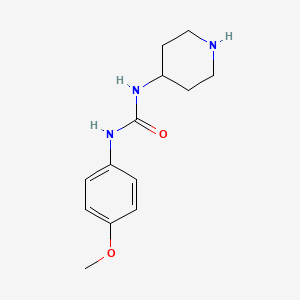
3-(4-Methoxyphenyl)-1-(piperidin-4-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-1-(piperidin-4-yl)urea: , also known by its IUPAC name 3-(4-methoxyphenyl)-N-(piperidin-4-yl)propanamide , is a chemical compound with the following structure:
Structure: CH3OC6H4C(NH2CONH2)NHC(CH2)CH3
It contains a piperidine ring and a urea moiety, making it an interesting compound for various applications.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of 3-(4-methoxyphenyl)-N-(piperidin-4-yl)propanamide. One common method involves the reaction of 4-methoxybenzoyl chloride with piperidine in the presence of a base (such as triethylamine) to form the corresponding amide. The urea functionality can then be introduced using a suitable carbonylating agent.
Industrial Production: While specific industrial production methods are proprietary, the compound can be synthesized on a larger scale using similar principles. Optimization of reaction conditions, purification, and scalability are essential considerations.
Chemical Reactions Analysis
Reactions: 3-(4-Methoxyphenyl)-1-(piperidin-4-yl)urea can undergo various chemical reactions:
Substitution: The urea group can participate in nucleophilic substitution reactions.
Oxidation/Reduction: The aromatic ring and the piperidine moiety are susceptible to oxidation or reduction.
Amidation: The amide functionality can react with other amines or carboxylic acids.
Amide Formation: 4-Methoxybenzoyl chloride, piperidine, and a base (e.g., triethylamine).
Urea Formation: Carbonylating agents (e.g., phosgene, urea derivatives).
Major Products: The major product is 3-(4-methoxyphenyl)-N-(piperidin-4-yl)propanamide itself. Side products may include regioisomers or byproducts from undesired reactions.
Scientific Research Applications
3-(4-Methoxyphenyl)-1-(piperidin-4-yl)urea finds applications in:
Medicinal Chemistry: It may act as a potential drug candidate due to its structural features.
Biological Studies: Researchers explore its interactions with biological targets.
Industry: It could serve as a building block for other compounds.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
While I don’t have specific information on similar compounds, further research could identify related structures and highlight the uniqueness of 3-(4-methoxyphenyl)-N-(piperidin-4-yl)propanamide.
Properties
Molecular Formula |
C13H19N3O2 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-piperidin-4-ylurea |
InChI |
InChI=1S/C13H19N3O2/c1-18-12-4-2-10(3-5-12)15-13(17)16-11-6-8-14-9-7-11/h2-5,11,14H,6-9H2,1H3,(H2,15,16,17) |
InChI Key |
CZTUIORZGGOJRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


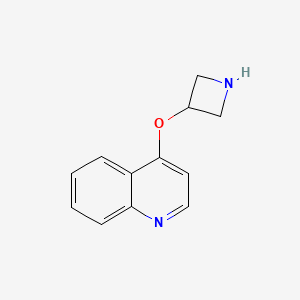
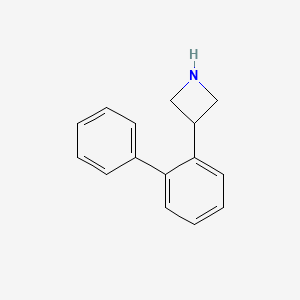
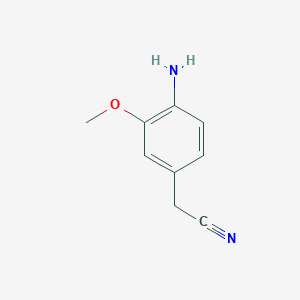
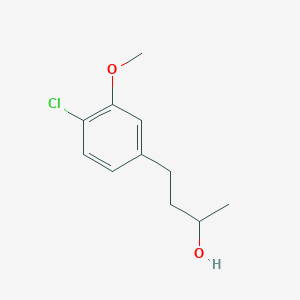
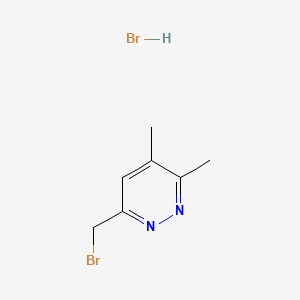
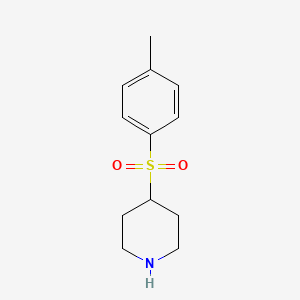
![5-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B13529582.png)
